molecular formula C10H20O3S B15161432 4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid CAS No. 652968-19-9

4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid

Cat. No.: B15161432
CAS No.: 652968-19-9
M. Wt: 220.33 g/mol
InChI Key: IUOYWWBNYXWJIZ-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid is an organic compound that features both a methylsulfanyl group and a pentyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid typically involves the introduction of the methylsulfanyl and pentyloxy groups onto a butanoic acid precursor. One common method involves the alkylation of a butanoic acid derivative with a methylsulfanyl group, followed by the introduction of the pentyloxy group through an etherification reaction. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkoxy-substituted butanoic acids.

Scientific Research Applications

4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)butanoic acid: Lacks the pentyloxy group, making it less versatile in certain applications.

    2-(Pentyloxy)butanoic acid: Lacks the methylsulfanyl group, which may reduce its reactivity in some chemical reactions.

Uniqueness

4-(Methylsulfanyl)-2-(pentyloxy)butanoic acid is unique due to the presence of both the methylsulfanyl and pentyloxy groups, which confer distinct chemical and physical properties. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

652968-19-9

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

4-methylsulfanyl-2-pentoxybutanoic acid

InChI

InChI=1S/C10H20O3S/c1-3-4-5-7-13-9(10(11)12)6-8-14-2/h9H,3-8H2,1-2H3,(H,11,12)

InChI Key

IUOYWWBNYXWJIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(CCSC)C(=O)O

Origin of Product

United States

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